4-Phenylthiazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

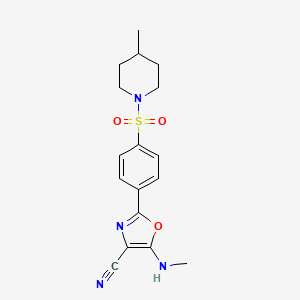

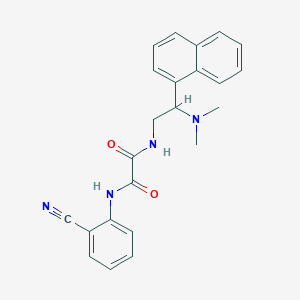

4-Phenylthiazolidin-2-one is a chemical compound. It’s an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry .

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives has been the subject of extensive research . For example, novel 3-(4,6-diarylpyrimidin-2-yl)-2-phenylthiazolidin-4-ones are synthesized by the multicomponent cyclocondensation reaction of the appropriate 2-amino-4,6-diarylpyrimidines, benzaldehyde, and thioglycolic acid catalyzed by dicyclohexylcarbodiimide .Molecular Structure Analysis

The molecular structure of 4-Phenylthiazolidin-2-one is complex. The phenyl moiety is almost orthogonal with respect to the thiazolidinone core . The chemical structure of the 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile was optimized through the hybrid B3LYP method and 6-311G (d, p) basis set .Chemical Reactions Analysis

Thiazolidin-4-one ring is susceptible for modification in Positions 2, 3, and 5 . Such modifications capacitate the search for new compounds with desired activity. In case of its modification with other substituents, it shows a wide range of biological activities .Physical And Chemical Properties Analysis

The fundamental physicochemical properties most often used in defining compound quality are molecular weight, heavy atom count, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms, HBD or sum of OH + NH atoms .Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including 4-Phenylthiazolidin-2-one, have been the subject of extensive research due to their significant anticancer activities . They have shown considerable potential as anticancer agents, with various synthetic strategies being developed to obtain these derivatives . The compounds demonstrate cytotoxic activity, making them a focus of global research endeavors .

Antioxidant Activity

Thiazolidin-4-ones, including 4-Phenylthiazolidin-2-one, have been reported to exhibit antioxidant activity . The influence of different substituents in molecules on their biological activity has been a topic of discussion .

Anti-inflammatory Activity

4-Phenylthiazolidin-2-one, as part of the thiazolidin-4-ones group, has been reported to possess anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs .

Antidiabetic Activity

Thiazolidin-4-ones, including 4-Phenylthiazolidin-2-one, have been reported to exhibit antidiabetic activity . They are considered an important scaffold for constructing new molecules for medicinal chemistry .

Antimicrobial Activity

4-Phenylthiazolidin-2-one, as part of the thiazolidin-4-ones group, has been reported to possess antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs .

Antiviral Properties

Thiazolidin-4-ones, including 4-Phenylthiazolidin-2-one, have been reported to exhibit antiviral properties . This wide spectrum of biological properties has led to thiazolidinones being referred to as "molecules of magic" .

Anticonvulsant Properties

4-Phenylthiazolidin-2-one, as part of the thiazolidin-4-ones group, has been reported to possess anticonvulsant properties . This makes it a potential candidate for the development of new anticonvulsant drugs .

Antiparasitic Activity

Thiazolidin-4-ones, including 4-Phenylthiazolidin-2-one, have been reported to exhibit antiparasitic activity . They are considered an important scaffold for constructing new molecules for medicinal chemistry .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-phenyl-1,3-thiazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROGLEWKVOIXBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylthiazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2466192.png)

![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2466193.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2466195.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2466197.png)

![3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2466203.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2466204.png)

![methyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2466206.png)